molecular formula C17H15N3O4 B12468448 N-[2-hydrazinyl-2-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)ethyl]benzamide

N-[2-hydrazinyl-2-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)ethyl]benzamide

Cat. No.: B12468448
M. Wt: 325.32 g/mol
InChI Key: OGHMROWZAKIMCU-UHFFFAOYSA-N
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Description

N-[(hydrazinecarbonyl)(3-oxo-1H-2-benzofuran-1-yl)methyl]benzamide is a complex organic compound that features a benzofuran moiety, a hydrazinecarbonyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(hydrazinecarbonyl)(3-oxo-1H-2-benzofuran-1-yl)methyl]benzamide typically involves the condensation of 3-oxo-1H-2-benzofuran-1-yl acetic acid with hydrazine and benzoyl chloride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. The reaction mixture is then purified using column chromatography to obtain the desired product in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[(hydrazinecarbonyl)(3-oxo-1H-2-benzofuran-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-[(hydrazinecarbonyl)(3-oxo-1H-2-benzofuran-1-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(hydrazinecarbonyl)(3-oxo-1H-2-benzofuran-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide: A structurally related compound with similar biological activities.

    Phthalimide-containing benzothiazole: Another compound with a benzofuran moiety and potential biological applications.

Uniqueness

N-[(hydrazinecarbonyl)(3-oxo-1H-2-benzofuran-1-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

N-[2-hydrazinyl-2-oxo-1-(3-oxo-1H-2-benzofuran-1-yl)ethyl]benzamide

InChI

InChI=1S/C17H15N3O4/c18-20-16(22)13(19-15(21)10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)17(23)24-14/h1-9,13-14H,18H2,(H,19,21)(H,20,22)

InChI Key

OGHMROWZAKIMCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C2C3=CC=CC=C3C(=O)O2)C(=O)NN

Origin of Product

United States

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